13-シス-レチノイル-β-グルクロニド

概要

説明

13-cis-Retinoyl-beta-glucuronide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars, involving carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

科学的研究の応用

13-cis-Retinoyl-beta-glucuronide has diverse applications in scientific research:

Chemistry: It is used to study carbohydrate chemistry and the enzymology of glycan formation and degradation.

Biology: The compound is utilized in research on protein-glycan recognition and the role of glycans in biological systems.

Medicine: It has potential therapeutic applications due to its role in retinoid metabolism and its effects on cellular processes.

Industry: The compound is used in the development of biochemical assays and as a reagent in various industrial processes

作用機序

Target of Action

The primary targets of 13-cis-Retinoyl-beta-glucuronide, a metabolite of retinoic acid, are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in cell differentiation and proliferation .

Mode of Action

13-cis-Retinoyl-beta-glucuronide interacts with its targets, the RARs and RXRs, by binding to these receptors . This binding activates the receptors, leading to changes in gene expression that influence cell differentiation and proliferation .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, vision, immune function, and homeostasis . The activation of RARs and RXRs by 13-cis-Retinoyl-beta-glucuronide leads to the regulation of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinoyl-beta-glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body . It is metabolized primarily into cis metabolites . The compound’s bioavailability is influenced by its metabolism and the dose administered .

Result of Action

The molecular and cellular effects of 13-cis-Retinoyl-beta-glucuronide’s action include changes in gene expression that influence cell differentiation and proliferation . These changes can have significant effects on various biological processes, including embryonic development, vision, immune function, and homeostasis .

Action Environment

The action, efficacy, and stability of 13-cis-Retinoyl-beta-glucuronide can be influenced by various environmental factors. For example, the compound’s metabolism and bioavailability can be affected by factors such as diet and the presence of other compounds . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes and proteins .

生化学分析

Biochemical Properties

13-cis-Retinoyl-beta-glucuronide plays a vital role in biochemical reactions, particularly in the metabolism of retinoids. It interacts with several enzymes, including retinoid-converting enzymes such as retinol dehydrogenase, alcohol dehydrogenase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of retinoids into their active forms, which are essential for various physiological functions. The interactions between 13-cis-Retinoyl-beta-glucuronide and these enzymes are crucial for maintaining the balance of retinoid levels in the body.

Cellular Effects

13-cis-Retinoyl-beta-glucuronide influences various cellular processes, including cell differentiation, proliferation, and apoptosis. It affects cell signaling pathways by modulating the activity of nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a critical role in regulating gene expression and cellular metabolism. The compound’s impact on gene expression can lead to changes in cellular functions, including the promotion of cell differentiation and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 13-cis-Retinoyl-beta-glucuronide exerts its effects through binding interactions with nuclear receptors. It binds to RARs and RXRs, forming receptor-ligand complexes that regulate the transcription of target genes . This binding can lead to the activation or repression of specific genes, depending on the context. Additionally, 13-cis-Retinoyl-beta-glucuronide can influence enzyme activity, either inhibiting or activating enzymes involved in retinoid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Retinoyl-beta-glucuronide can vary over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to 13-cis-Retinoyl-beta-glucuronide has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 13-cis-Retinoyl-beta-glucuronide in animal models are dose-dependent. At lower doses, the compound can promote beneficial effects such as cell differentiation and anti-proliferative activity . At higher doses, it may cause toxic or adverse effects, including teratogenicity and alterations in neural activity . Understanding the dosage effects is crucial for determining the therapeutic window and minimizing potential side effects.

Metabolic Pathways

13-cis-Retinoyl-beta-glucuronide is involved in several metabolic pathways related to retinoid metabolism. It is metabolized by enzymes such as cytochrome P450 and aldehyde dehydrogenase, which convert it into active metabolites like retinoic acid . These metabolic pathways are essential for maintaining retinoid homeostasis and ensuring the proper functioning of retinoid-dependent processes .

Transport and Distribution

Within cells and tissues, 13-cis-Retinoyl-beta-glucuronide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues and cells, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 13-cis-Retinoyl-beta-glucuronide is critical for its activity and function. It is primarily localized in the nuclear fraction of cells, where it interacts with nuclear receptors to regulate gene expression . Additionally, it may be found in other cellular compartments, such as the cytosol and mitochondria, depending on the specific cellular context . The localization of 13-cis-Retinoyl-beta-glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

化学反応の分析

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

類似化合物との比較

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

All-trans-Retinoyl-beta-glucuronide: Another retinoid glucuronide with similar biological activity.

13-cis-Retinoic acid: The precursor of 13-cis-Retinoyl-beta-glucuronide, used in acne treatment and cancer therapy.

All-trans-Retinoic acid: A widely studied retinoid with applications in dermatology and oncology.

生物活性

13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) is a significant metabolite of 13-cis-retinoic acid (isotretinoin), which plays an essential role in various biological activities, particularly in dermatological and oncological applications. This compound is formed through glucuronidation, a metabolic process that enhances the solubility and excretion of lipophilic substances. Understanding the biological activity of 13-cis-RAG is crucial for elucidating its therapeutic potential and mechanisms of action.

-

Cell Proliferation and Differentiation :

- 13-cis-RAG exhibits biological activity similar to that of its parent compound, 13-cis-retinoic acid. Studies have shown that both compounds can influence cell proliferation and differentiation in various cell lines, including human keratinocytes and neuroblastoma cells. For instance, 13-cis-retinoic acid has been demonstrated to inhibit proliferation and induce differentiation in neuroblastoma cells by modulating the expression of retinoic acid receptors (RARs) .

-

Apoptosis Induction :

- Research indicates that 13-cis-RAG can induce apoptosis in certain cell types. In sebocytes, it has been observed that treatment with 13-cis-retinoic acid leads to increased apoptosis markers such as Annexin V-FITC staining and cleaved caspase-3 levels. This apoptotic effect is crucial for its sebosuppressive action, contributing to the resolution of acne .

-

Metabolism and Pharmacokinetics :

- The metabolism of 13-cis-retinoic acid involves conversion to several metabolites, including 13-cis-RAG. In pharmacokinetic studies, both 13-cis-RAG and all-trans-retinoyl-beta-glucuronide have been identified as major plasma metabolites following administration of isotretinoin. The formation of these glucuronides suggests a pathway for the detoxification and elimination of retinoids from the body .

Case Studies and Clinical Applications

-

Dermatological Conditions :

- Clinical studies highlight the effectiveness of isotretinoin (and by extension, its metabolites like 13-cis-RAG) in treating severe acne and other skin disorders. The ability of these compounds to modulate sebum production and promote keratinocyte differentiation underlines their therapeutic relevance .

-

Cancer Treatment :

- The application of isotretinoin in oncology has been explored, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The role of retinoids in promoting differentiation of cancer cells has been well-documented, with 13-cis-RAG contributing to these effects through similar mechanisms as those observed with other retinoids .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 13-cis-RAG compared to its parent compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) | Induces apoptosis in sebocytes | RAR-independent pathways |

| Inhibits proliferation in neuroblastoma cells | Modulation of MYCN expression | |

| 13-cis-Retinoic Acid | Induces differentiation in keratinocytes | Activation of RARs |

| Reduces sebum production | Cell cycle arrest via p21 upregulation |

特性

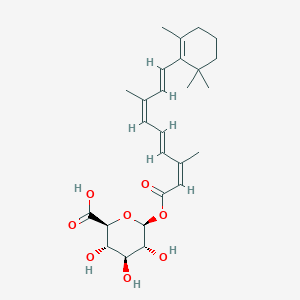

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-PLEZPQHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78147-42-9 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: 13-cis-Retinoyl-beta-glucuronide is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and 13-cis-Retinoyl-beta-glucuronide are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does 13-cis-Retinoyl-beta-glucuronide contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While 13-cis-Retinoyl-beta-glucuronide is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while 13-cis-Retinoyl-beta-glucuronide, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。